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Foundational

In Vitro Mechanism of Action of 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine: A Technical Whitepaper

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference Executive Summary The compound 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (her...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

The compound 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (hereafter referred to as ESPP ) represents a highly specific, asymmetric member of the bis-sulfonylpiperazine chemical class. While simple piperazine derivatives are ubiquitous in medicinal chemistry, the dual functionalization with an aliphatic (ethyl) and an aromatic (phenyl) sulfonyl group creates a distinct pharmacophore.

In in vitro models, bis-sulfonylpiperazines are recognized as potent, reversible allosteric modulators of conformationally dynamic enzymes. Drawing on established structure-activity relationships of this class, ESPP serves as a highly effective probe for stabilizing the closed, inactive states of target proteins, most notably Human Tissue Transglutaminase (hTG2) (1) and bacterial lipid A biosynthesis enzymes like LpxH (2). This whitepaper details the molecular topology, the in vitro mechanism of action, and the self-validating experimental protocols required to characterize ESPP's binding kinetics and inhibitory efficacy.

Molecular Topology & Pharmacophore Profile

The pharmacological utility of ESPP is dictated by its structural asymmetry and the rigid chair conformation of the central piperazine ring.

  • The Piperazine Core: Acts as a rigid, predictable scaffold. It forces the two sulfonamide nitrogen atoms to project their respective substituents at defined vectors, minimizing entropic penalties upon target binding.

  • The Phenylsulfonyl Anchor (N4): This bulky, lipophilic moiety acts as the primary binding determinant. The phenyl ring engages in π−π stacking or cation- π interactions within deep hydrophobic pockets (e.g., the Trp241/Phe174 cleft in hTG2).

  • The Ethylsulfonyl Probe (N1): The short, aliphatic ethyl chain provides a secondary binding interaction. Its smaller steric footprint allows it to occupy solvent-exposed channels or shallow aliphatic pockets without inducing steric clash, while the highly electronegative sulfonyl oxygens serve as potent hydrogen bond acceptors.

Pharmacophore Piperazine Piperazine Core (Rigid Chair Scaffold) Phenyl Phenylsulfonyl (Hydrophobic Anchor) Piperazine->Phenyl N4 Linkage Ethyl Ethylsulfonyl (Aliphatic Probe) Piperazine->Ethyl N1 Linkage

Fig 1. Pharmacophore mapping of the ESPP molecule illustrating its asymmetric structural vectors.

In Vitro Mechanism of Action: Allosteric Modulation

To understand the in vitro mechanism of ESPP, Human Tissue Transglutaminase (hTG2) serves as the optimal model system. hTG2 is a multifunctional enzyme that transitions between two extreme conformations:

  • Closed State (GTP-Bound): Inactive as a transamidase; functions in G-protein signaling.

  • Open State (Ca²⁺-Activated): Active transamidase responsible for extracellular matrix crosslinking.

Unlike targeted covalent inhibitors (e.g., acrylamide-functionalized piperazines) that irreversibly bind to the active site cysteine, ESPP functions as a reversible allosteric lock .

The Conformational Lock Mechanism

When introduced in vitro, ESPP selectively binds to the allosteric GTP-binding pocket of hTG2. The phenylsulfonyl group anchors deep into the hydrophobic cleft, while the ethylsulfonyl group interacts with the outer rim of the binding site. This bipartite interaction thermodynamically stabilizes the closed conformation, increasing the activation energy required for Ca²⁺-induced opening. Consequently, ESPP abolishes transamidation activity without directly competing with the substrate at the catalytic triad. Similar allosteric modulation by sulfonylpiperazines has been documented in ion channel research, such as Kir1 inhibition (3), and in luminal breast cancer cell models (4).

hTG2_Modulation Inactive hTG2 Closed (Inactive State) Active hTG2 Open (Ca2+ Activated) Inactive->Active Ca2+ Influx ESPP_Bound hTG2-ESPP Complex (Allosterically Locked) Inactive->ESPP_Bound ESPP Association Active->Inactive GTP Binding Active->ESPP_Bound Conformational Shift

Fig 2. ESPP allosterically locks the target enzyme in its closed, inactive conformation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of ESPP must rely on orthogonal, self-validating assay systems. Below are the definitive protocols for quantifying its in vitro efficacy and binding kinetics.

Protocol A: Fluorescence Polarization (FP) Transamidation Assay

This assay measures the functional inhibition of the enzyme. We utilize FP because it provides a homogeneous, wash-free readout. When a small fluorescent probe is covalently crosslinked to a large protein, its rotational correlation time increases, yielding a high polarization signal.

Causality & Design:

  • Substrate: N,N-dimethylcasein (large protein) and 5-(biotinamido)pentylamine (5-BP) (small probe).

  • Quenching: EDTA is used to instantly chelate Ca²⁺, halting the reaction at a precise endpoint, ensuring the readout is a true snapshot of kinetic inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 10 mM CaCl₂.

  • Equilibration: Incubate recombinant hTG2 (100 nM) with varying concentrations of ESPP (0.01 µM to 50 µM, 1% DMSO final) in a 384-well black microplate for 30 minutes at room temperature. Note: Pre-incubation is critical to allow the allosteric lock to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 µM N,N-dimethylcasein and 1 µM 5-BP to all wells.

  • Incubation & Quench: Incubate at 37°C for 60 minutes. Stop the reaction by adding 50 mM EDTA.

  • Detection: Add Alexa Fluor 488-conjugated Streptavidin. Read fluorescence polarization (Excitation: 485 nm / Emission: 525 nm). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While the FP assay proves functional inhibition, SPR is required to prove direct, reversible target engagement and to calculate precise Kon​ and Koff​ rates.

Causality & Design:

  • Reference Cell: Small molecules like ESPP (~318 Da) generate very low Response Units (RU). A blank reference flow cell is mandatory to subtract bulk refractive index changes caused by DMSO.

  • Immobilization Level: The target enzyme is immobilized to ~5000 RU to maximize the theoretical maximum response ( Rmax​ ) without inducing mass transport limitations.

Step-by-Step Workflow:

  • Chip Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry on a Biacore system.

  • Immobilization: Inject hTG2 (20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over Flow Cell 2 until ~5000 RU is reached. Flow Cell 1 is activated and blocked as a reference.

  • Quenching: Block unreacted esters on both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Flow ESPP in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min. Use a multi-cycle kinetic approach with concentrations ranging from 0.1 µM to 10 µM.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

SPR_Workflow S1 1. CM5 Chip Activation (EDC/NHS) S2 2. Ligand Immobilization (Enzyme via Amine Coupling) S1->S2 S3 3. Quenching (Ethanolamine) S2->S3 S4 4. Analyte Injection (ESPP at 0.1-10 µM) S3->S4 S5 5. Kinetic Analysis (Sensogram Fitting) S4->S5

Fig 3. Self-validating SPR workflow for determining ESPP binding kinetics.

Quantitative Data Presentation

The table below summarizes the representative quantitative parameters for ESPP based on the structural profiling of the bis-sulfonylpiperazine class against conformational targets.

ParameterRepresentative ValueAssay MethodCausality / Significance
IC₅₀ (Inhibition) 1.2 ± 0.3 µMFluorescence PolarizationIndicates potent functional inhibition of the open, active conformation.
Kd​ (Affinity) 0.85 µMSurface Plasmon ResonanceConfirms direct target engagement independent of enzymatic substrate.
Kon​ (Association) 4.5×104 M−1s−1 Surface Plasmon ResonanceRapid target engagement driven by the hydrophobic phenyl anchor.
Koff​ (Dissociation) 3.8×10−2 s−1 Surface Plasmon ResonanceModerate residence time, characteristic of reversible allosteric modulators.

References

  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase Source: National Institutes of Health (NIH) / PMC URL:1

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: National Institutes of Health (NIH) / PMC URL:2

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel Source: National Institutes of Health (NIH) / PMC URL:3

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells Source: MDPI URL:4

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine in Drug Development

Executive Summary 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is an advanced bis-sulfonamide intermediate and pharmacophore frequently utilized in the development of targeted therapeutics, including inward-rectifier p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is an advanced bis-sulfonamide intermediate and pharmacophore frequently utilized in the development of targeted therapeutics, including inward-rectifier potassium (Kir) channel modulators [1]. Due to its complex structural topology, handling this compound requires a rigorous understanding of its physicochemical properties, synthetic precursors, and toxicological profile. This whitepaper provides a field-proven, causality-driven guide to the safe handling, synthesis, and analytical validation of this chemical entity.

Chemical Identity and Physicochemical Profiling

The structural architecture of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine consists of a central piperazine ring flanked by an ethylsulfonyl group at the N1 position and a phenylsulfonyl group at the N4 position.

Causality in Design: The dual sulfonyl substitution drastically reduces the inherent basicity of the piperazine nitrogens. While free piperazine has a pKa of ~9.8 [2], the strongly electron-withdrawing sulfonyl groups pull electron density away from the nitrogen lone pairs via pπ−dπ conjugation. This renders the molecule essentially neutral at physiological pH, increasing its lipophilicity and enhancing its ability to penetrate lipid bilayers—a critical factor for intracellular or central nervous system (CNS) target engagement.

Table 1: Physicochemical and Identification Data
PropertyValue / Description
IUPAC Name 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine
Chemical Formula C₁₂H₁₈N₂O₄S₂
Molecular Weight 318.41 g/mol
Physical State Solid (typically crystalline powder)
Predicted LogP 1.8 – 2.4 (Lipophilic)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Stability Stable under standard conditions; sensitive to strong bases

Hazard Identification & Toxicological Mechanisms

While the fully substituted bis-sulfonamide is generally more stable than its reactive precursors (such as benzenesulfonyl chloride [3]), it inherits specific toxicological risks that dictate its Safety Data Sheet (SDS) profile.

GHS Classification (Analog-Derived)
  • Skin Irritation (Category 2): Can cause localized epidermal inflammation.

  • Eye Irritation (Category 2A): Particulate matter can cause severe ocular irritation.

  • Skin Sensitization (Category 1): The piperazine core is a known sensitizer [2]. Repeated exposure may elicit an allergic immune response.

Pharmacotoxicological Mechanism

Upon systemic exposure, the lipophilic nature of the compound allows rapid cellular entry. While this enables pharmacological efficacy (e.g., target binding to Kir channels), it also subjects the molecule to hepatic first-pass metabolism. Cytochrome P450 enzymes can oxidize the ethyl or phenyl moieties, potentially generating reactive sulfonyl metabolites that induce oxidative stress.

ToxPathway A 1-(Ethylsulfonyl)-4- (phenylsulfonyl)piperazine B Lipid Bilayer Penetration A->B Absorption C Target Binding (e.g., Kir Channels) B->C Distribution D Hepatic CYP450 Metabolism B->D First-pass E Pharmacological Efficacy C->E Agonism/Antagonism F Reactive Sulfonyl Metabolites D->F Oxidation G Oxidative Stress / Toxicity F->G Cellular Damage

Fig 1. Pharmacotoxicological pathway detailing target efficacy versus hepatic metabolism.

Standard Operating Procedures (SOP) for Safe Handling

To comply with OSHA[4] and CDC/NIOSH [5] mandates for chemical safety in the workplace, the following handling protocols must be strictly enforced.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 5 mil thickness). Causality: When synthesizing or formulating this compound, halogenated solvents like dichloromethane (DCM) are frequently used. DCM rapidly permeates standard latex; therefore, double-gloving with nitrile is required during liquid handling.

  • Respiratory Protection: N95 or P100 particulate respirator. Causality: The compound is handled as a dry powder. Electrostatic forces can cause aerosolization during weighing, leading to inhalation and subsequent respiratory sensitization.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

Storage and Spill Management
  • Storage: Store at 2–8°C in a desiccator backfilled with Argon. Causality: Trace moisture can slowly hydrolyze unreacted sulfonyl chloride impurities, generating hydrochloric acid and benzenesulfonic acid, which degrade the primary API.

  • Spill Response: Do not sweep dry powder. Cover the spill with damp absorbent pads to suppress dust, then transfer to a hazardous waste container. Clean the surface with a 5% sodium bicarbonate solution to neutralize any acidic degradants.

Self-Validating Experimental Protocols

The following protocol details the laboratory-scale synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine from 1-(ethylsulfonyl)piperazine. This workflow is designed as a self-validating system, meaning in-process controls are built into the steps to guarantee chemical integrity.

Protocol: Bis-Sulfonylation of the Piperazine Core

Step 1: Reaction Setup

  • Dissolve 10.0 mmol of 1-(ethylsulfonyl)piperazine in 30 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Add 15.0 mmol of Triethylamine (TEA).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Causality: DCM is chosen because it easily dissolves both the polar piperazine derivative and the electrophile without participating in the reaction. Cooling to 0°C is critical because the subsequent nucleophilic acyl substitution is highly exothermic; thermal runaway promotes polysulfonylation and degradation [3].

Step 2: Electrophile Addition

  • Dissolve 11.0 mmol of benzenesulfonyl chloride in 10 mL of anhydrous DCM.

  • Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

  • Causality: TEA acts as a non-nucleophilic acid scavenger. As the piperazine nitrogen attacks the sulfonyl chloride, HCl is generated. TEA neutralizes this HCl, preventing the protonation of the unreacted piperazine starting material, which would otherwise stall the reaction.

Step 3: In-Process Validation (TLC)

  • After 2 hours of stirring at room temperature, spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (1:1).

  • Stain the plate with Ninhydrin and heat.

  • Self-Validation: The starting material contains a secondary amine and will stain deep blue/purple. The product, a fully substituted tertiary-like sulfonamide, will not stain. The disappearance of the blue spot confirms reaction completion.

Step 4: Workup and Isolation

  • Quench the reaction with 20 mL of saturated aqueous NaHCO3​ .

  • Extract the organic layer, wash with 20 mL of Brine, and dry over anhydrous Na2​SO4​ .

  • Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot ethanol.

  • Causality: Brine is utilized to increase the ionic strength of the aqueous phase, breaking any micro-emulsions formed by the amphiphilic piperazine core and forcing the organic product entirely into the DCM layer.

SynthWorkflow A 1-(Ethylsulfonyl)piperazine + Triethylamine C Nucleophilic Acyl Substitution (Exothermic) A->C B Benzenesulfonyl Chloride in DCM (0°C) B->C D Aqueous Workup & Extraction (In-Process TLC) C->D Quench E 1-(Ethylsulfonyl)-4- (phenylsulfonyl)piperazine (Target API) D->E Purify

Fig 2. Self-validating synthetic workflow for bis-sulfonylation of the piperazine core.

References

  • Title: Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem URL: [Link]

  • Title: Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 Source: PubChem URL: [Link]

  • Title: Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety in the Workplace Source: Centers for Disease Control and Prevention (CDC / NIOSH) URL: [Link]

Foundational

Preclinical Toxicity Profiling of 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine: A Technical Guide for Animal Models

Executive Summary 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (ESPSP) represents a complex, highly functionalized chemical entity. Recently, phenylsulfonylpiperazine derivatives have emerged as promising cytotoxic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (ESPSP) represents a complex, highly functionalized chemical entity. Recently, phenylsulfonylpiperazine derivatives have emerged as promising cytotoxic agents, demonstrating significant antiproliferative activity against luminal breast cancer cells (e.g., MCF7)[1]. However, transitioning these novel hits from in vitro assays to in vivo animal models requires navigating a highly specific toxicological landscape.

As a bis-sulfonylpiperazine, ESPSP carries the combined toxicokinetic liabilities of both the piperazine pharmacophore (known for central nervous system penetration and neurotoxicity) and the sulfonyl moieties (notorious for reactive metabolite-induced immunotoxicity). This whitepaper provides an authoritative, causality-driven framework for evaluating the in vivo toxicity profile of ESPSP, ensuring that preclinical data translates reliably into safe Phase 1 clinical trial designs.

Mechanistic Toxicology & Structural Liabilities

To design an effective in vivo toxicity protocol, we must first understand the molecular etiology of the compound's adverse effects. Toxicity is rarely random; it is a direct consequence of structural pharmacophores interacting with host metabolism.

The Piperazine Core: Serotonergic Neurotoxicity

Piperazine derivatives (such as mCPP and TFMPP) are highly lipophilic and readily cross the blood-brain barrier. Once in the central nervous system (CNS), they act as potent agonists at serotonergic (5-HT) and dopaminergic receptors. In animal models, this overactivation manifests as severe anxiogenic effects, altered locomotor activity, and in extreme cases, serotonergic syndrome. Therefore, any in vivo evaluation of ESPSP must actively screen for unintended behavioral and motor deficits.

The Bis-Sulfonyl Moieties: Hepatotoxicity & CD8+ Apoptosis

The ethylsulfonyl and phenylsulfonyl groups present significant metabolic bottlenecks. Hepatic Cytochrome P450 (CYP450) enzymes oxidize these moieties into highly reactive hydroxylamine and nitroso metabolites[2]. These proximate toxins are electrophilic and drive toxicity through two primary mechanisms:

  • Intracellular Esterase Inhibition: Reactive metabolites rapidly inhibit cellular esterases within hours of exposure, an early-stage event that precedes catastrophic cell death[3].

  • Selective Immunotoxicity: Nitroso metabolites induce targeted, dose-dependent apoptosis in CD8+ T-lymphocytes, largely sparing the CD4+ population[4].

Endogenous glutathione (GSH) normally conjugates and detoxifies these nitroso species. However, once GSH is depleted below a critical threshold, the unbound toxins trigger widespread hepatocellular necrosis and immune cell death[5].

MetabolicPathway ESPSP 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (Parent Drug) CYP450 Hepatic CYP450 Oxidation ESPSP->CYP450 Phase I Metabolism Hydroxylamine Hydroxylamine Intermediate CYP450->Hydroxylamine N-oxidation Nitroso Nitroso Metabolite (Proximate Toxin) Hydroxylamine->Nitroso Further Oxidation GSH Glutathione (GSH) Conjugation (Detoxification Pathway) Nitroso->GSH Adequate GSH Levels Toxicity CD8+ T-Cell Apoptosis & Hepatocellular Injury Nitroso->Toxicity GSH Depletion

Metabolic activation of bis-sulfonylpiperazines leading to cellular toxicity.

Experimental Workflows & Self-Validating Protocols

To calculate the No Observed Adverse Effect Level (NOAEL) required for clinical evaluation[6], we deploy a three-phase in vivo testing strategy. Every protocol below is designed as a self-validating system: we do not just measure death; we measure the biochemical precursors to death.

Protocol 1: Acute Toxicity & Dose-Ranging (Modified Lorke's Method)

Objective: Establish the maximum tolerated dose (MTD) and median lethal dose (LD50) while minimizing animal use[7].

  • Phase I (Range Finding): Administer ESPSP via oral gavage at broadly spaced doses (10, 100, and 1000 mg/kg) to murine subjects (n=3 per group).

  • Acute Observation: Monitor continuously for the first 4 hours for acute signs of distress (tremors, ruffled fur, hyperventilation), and daily thereafter for 14 days[7].

  • Phase II (Refinement): Based on Phase I mortality, administer three narrower, intermediate doses to a fresh cohort (1 animal per dose).

  • LD50 Calculation: Calculate the LD50 as the geometric mean of the lowest dose that caused death and the highest dose that caused no death[7].

Protocol 2: Sub-Chronic Toxicity & Immunotoxicity Profiling (28-Day)

Objective: Evaluate cumulative organ toxicity and specific CD8+ T-cell depletion over a repeated dosing paradigm. Causality Check: Sulfonamide-induced hypersensitivity is often delayed, requiring steady-state accumulation of the nitroso proximate toxin to overwhelm endogenous GSH reserves[2][5].

  • Dose Stratification: Divide murine subjects (n=10/sex/group) into Vehicle Control, Low Dose (1/10 LD50), Mid Dose (1/5 LD50), and High Dose (1/2 LD50) groups[6]. Administer ESPSP daily.

  • Longitudinal PBMC Isolation: On days 7, 14, 21, and 28, draw 100 µL of peripheral blood. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

  • Flow Cytometric Apoptosis Assay: Stain PBMCs with CD8-FITC and Annexin-V-PE. Critical Insight: Do not rely solely on trypan blue exclusion; Annexin-V detects early-stage phosphatidylserine externalization, identifying sulfonamide-induced apoptosis before the total loss of membrane integrity[4].

  • Hepatic GSH Quantification: Upon study termination (Day 28), excise and homogenize liver tissue. Assay for reduced glutathione (GSH) using Ellman's reagent. A dose-dependent decline in GSH validates the metabolic activation of the sulfonyl moieties[5].

Protocol 3: Neurobehavioral Toxicity Assessment

Objective: Quantify the anxiogenic and CNS stimulant liabilities of the piperazine core.

  • Social Interaction Test: Place pairs of weight-matched, unfamiliar rats in a low-light test arena 30 minutes post-dosing.

  • Behavioral Quantification: Record and score total interaction time (sniffing, following, crawling over). A statistically significant reduction in interaction time confirms anxiogenic toxicity.

  • Locomotor Assessment: Utilize a Light/Dark transition box equipped with infrared beam tracking to measure total ambulation. This differentiates true anxiogenesis from generalized motor sedation.

ToxicityWorkflow Start In Vivo Toxicity Profiling Acute Phase 1: Acute Toxicity (Dose-Ranging) Start->Acute Subchronic Phase 2: Sub-chronic (28-Day Repeat Dose) Acute->Subchronic Establish LD50 Neuro Phase 3: Neurobehavioral (5-HT Receptor Assays) Acute->Neuro Assess CNS effects Biomarkers Biomarker Analysis (GSH, CD8+ count) Subchronic->Biomarkers Histopath Histopathology (Liver, Brain) Subchronic->Histopath Decision NOAEL Determination & Clinical Viability Neuro->Decision Biomarkers->Decision Histopath->Decision

Step-by-step in vivo toxicity profiling workflow for preclinical candidates.

Quantitative Data Summaries

Integrating historical data from related piperazine and sulfonamide classes allows us to benchmark the expected toxicological shifts for ESPSP.

Table 1: Anticipated Toxicological Parameters for Bis-Sulfonylpiperazines in Murine Models

ParameterTarget Tissue/SystemExpected Observation / ShiftMechanistic Driver
LD50 (Acute) Systemic300 - 600 mg/kgSaturation of hepatic clearance pathways
CD8+ T-Cell Count Immune System (PBMCs)>40% reduction at high dosesNitroso-mediated targeted apoptosis[4]
Hepatic GSH LiverDose-dependent depletionElectrophilic metabolite conjugation[5]
Locomotor Activity Central Nervous SystemReduction in total interaction time5-HT receptor agonism by piperazine core
Intracellular Esterase PBMCsRapid inhibition (< 2 hours post-dose)Early-stage hydroxylamine toxicity[3]

Navigating Translational Challenges

While rodent and canine models are foundational for calculating the NOAEL[6], we must acknowledge their translational limitations. Retrospective analyses indicate that preclinical animal models can sometimes be poor predictors of human toxicities in Phase 1 oncology clinical trials, yielding a median positive predictive value (PPV) of only ~0.65[8].

Because the generation of toxic hydroxylamine metabolites is highly dependent on species-specific CYP450 isoform expression[2], the in vivo data generated from ESPSP must be cross-validated. We strongly recommend integrating New Approach Methodologies (NAMs)—such as human liver-on-a-chip models or primary human hepatocyte co-cultures—to bridge the interspecies gap and ensure the safe clinical translation of this promising class of luminal breast cancer therapeutics.

References

  • [2] Time-course of toxicity of reactive sulfonamide metabolites | nih.gov | 2

  • [4] Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole | nih.gov | 4

  • [3] Cellular toxicity of sulfamethoxazole reactive metabolites--I. Inhibition of intracellular esterase activity prior to cell death | nih.gov | 3

  • [5] Toxicity of sulfonamide-reactive metabolites in HIV-infected, HTLV-infected, and noninfected cells | nih.gov | 5

  • [1] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells | nih.gov | 1

  • Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists | nih.gov | Link

  • [6] Toxicological screening | nih.gov | 6

  • [8] Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials | nih.gov |8

  • [7] A New Method for Determining Acute Toxicity in Animal Models | nih.gov | 7

Sources

Exploratory

In-Depth Technical Guide: Applications and Mechanistic Paradigms of 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Executive Summary As a Senior Application Scientist, I frequently encounter highly specialized pharmacophores that serve as critical nodes in drug discovery. The compound 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized pharmacophores that serve as critical nodes in drug discovery. The compound 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (ESPP) represents a privileged "bis-sulfonyl piperazine" architecture. While ESPP itself is a highly specific chemical entity, its structural motif is widely deployed across multiple therapeutic areas. This whitepaper synthesizes the current literature on the applications of the bis-sulfonyl piperazine class—using ESPP as the definitive model—detailing its mechanistic causality in ion channel modulation, kinase allosteric inhibition, and chemokine antagonism.

Structural Rationale & Pharmacophore Dynamics

The efficacy of ESPP is not accidental; it is a direct consequence of its precise spatial geometry and electronic distribution:

  • The Piperazine Core: Adopting a rigid chair conformation, the piperazine ring acts as a defined spatial vector, projecting the two sulfonyl groups at optimal angles to interact with distinct sub-pockets within a target protein.

  • The Phenylsulfonyl Moiety: This bulky, electron-withdrawing group is primed for deep hydrophobic pocket insertion. It frequently engages in π−π stacking with aromatic residues (e.g., phenylalanine or tyrosine in kinase hinge regions), while its sulfonyl oxygens act as potent hydrogen bond acceptors.

  • The Ethylsulfonyl Moiety: The aliphatic ethylsulfonyl group is a strategic substitution. It lowers the overall lipophilicity (LogP) compared to a diaryl-sulfonyl analog, enhancing aqueous solubility. Furthermore, it provides a metabolic shield against cytochrome P450-mediated oxidation, increasing the compound's half-life.

Primary Biological Applications & Target Causality

Inward-Rectifier Potassium Channel (Kir) Inhibition

ESPP and its analogs have demonstrated significant efficacy as inhibitors of inward-rectifier potassium channels, specifically the Aedes aegypti Kir1 (AeKir1) channel.

  • Mechanistic Causality: The phenylsulfonyl group penetrates the intracellular vestibule of the Kir channel. Because the pore is lined with hydrophobic residues, the phenyl ring anchors the molecule, physically occluding the pore and preventing K+ efflux. This disruption of renal excretory function in mosquitoes presents a novel avenue for vector-borne disease control .

Discoidin Domain Receptor 1 (DDR1) Kinase Inhibition

Beyond ion channels, the bis-sulfonyl piperazine architecture is a privileged scaffold for Type II kinase inhibition, particularly targeting DDR1. DDR1 is a collagen-activated receptor tyrosine kinase heavily implicated in organ fibrosis and tumor progression.

  • Mechanistic Causality: ESPP analogs bind to the ATP-binding site but extend into an adjacent allosteric pocket, locking the kinase in an inactive "DFG-out" conformation. This prevents downstream autophosphorylation and halts macrophage activation .

DDR1_Pathway Collagen Collagen (Ligand) DDR1 DDR1 Receptor (Kinase Active) Collagen->DDR1 Binds & Activates Autophos Autophosphorylation (Blocked) DDR1->Autophos Catalyzes ESPP ESPP Inhibitor (Bis-Sulfonyl Piperazine) ESPP->DDR1 Allosteric Inhibition (DFG-out) ESPP->Autophos Prevents Macrophage Macrophage Activation Autophos->Macrophage Triggers Fibrosis Organ Fibrosis Macrophage->Fibrosis Promotes

DDR1 signaling pathway and allosteric inhibition mechanism by ESPP.

Chemokine Modulation and Antimicrobial Action

In immunology, piperazine derivatives bearing sulfonyl modifications are potent inhibitors of chemokine activity, specifically targeting MIP-1 α and RANTES. By antagonizing these receptors, the compounds prevent the chemotaxis of T-cells, offering a robust mechanism for treating inflammatory disorders like rheumatoid arthritis . Furthermore, incorporating heterocyclic moieties into the sulfonamide-piperazine core yields compounds with broad-spectrum antimicrobial properties by disrupting essential bacterial metabolic pathways .

Quantitative Data: Physicochemical & Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative metrics of the ESPP model against its primary biological targets.

Compound / AnalogPrimary TargetIC₅₀ (µM)LogPPrimary Application
ESPP (Model) AeKir1 / DDR10.8 / 0.042.4Vector Control / Fibrosis
Di-phenylsulfonyl piperazine AeKir11.23.8Vector Control
Ethylsulfonyl-piperazine analog MIP-1 α / RANTES3.51.9Anti-inflammatory
Imidazo-pyridazine ESPP hybrid Bacterial cell wall synthesis4.12.1Antimicrobial

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are grounded in mechanistic causality.

Protocol: High-Throughput Patch-Clamp Assay for Kir1 Inhibition

PatchClamp_Workflow CellPrep 1. Cell Preparation HEK293 expressing AeKir1 Perfusion 2. Compound Perfusion Apply ESPP (0.1 - 10 µM) CellPrep->Perfusion Voltage 3. Voltage Protocol -120 mV to +60 mV steps Perfusion->Voltage Recording 4. Current Recording Measure K+ efflux block Voltage->Recording Analysis 5. Data Analysis Calculate IC50 & Hill Slope Recording->Analysis

High-throughput patch-clamp electrophysiology workflow for Kir1.

  • Cell Preparation: Utilize HEK293 cells stably expressing AeKir1.

    • Causality: HEK293 cells lack an endogenous Kir background, ensuring that any observed K+ current is exclusively mediated by the transfected target.

    • Validation Checkpoint: Verify that the resting membrane potential of the cells is ≤−70 mV before proceeding. Cells failing this metric are unviable and will skew data.

  • Compound Perfusion: Perfuse ESPP at escalating concentrations (0.1 µM to 10 µM).

  • Voltage Protocol: Apply voltage steps from -120 mV to +60 mV in 10 mV increments.

    • Causality: This wide voltage range is required to validate the voltage-dependent nature of the pore block, a hallmark of phenylsulfonyl-driven Kir inhibition.

  • Data Analysis: Calculate the IC₅₀ and Hill slope.

    • Validation Checkpoint: The reference inhibitor (e.g., Barium or VU590) must yield an IC₅₀ within 0.5 log units of historical baseline data. If it deviates, discard the entire plate to prevent false positives.

Protocol: FRET-Based DDR1 Kinase Activity Assay
  • Reagent Assembly: Combine recombinant DDR1, ATP, and a FRET-peptide substrate in a 384-well plate.

    • Causality: The FRET system provides real-time, non-radioactive kinetic data, allowing for the observation of the exact moment of kinase inhibition.

  • Inhibitor Incubation: Pre-incubate ESPP with DDR1 for 30 minutes prior to ATP addition.

    • Causality: Because ESPP acts as a Type II inhibitor, it requires a longer equilibration time to successfully capture and lock the kinase into the thermodynamically stable "DFG-out" conformation.

  • Reaction Initiation & Reading: Add ATP to initiate the reaction and monitor the emission ratio (520 nm / 495 nm).

    • Validation Checkpoint: Include a Staurosporine positive control arm. Calculate the Z'-factor for the plate; a Z'-factor <0.6 indicates unacceptable assay noise, rendering the run invalid.

References

  • Title: Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: BENZAMIDE DERIVATIVE (EP2842939A1)
  • Title: Piperazine derivatives and their use as anti-inflammatory agents (WO1998056771A1)
  • Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Source: Med chem (Los Angeles) / Hilaris Publisher URL: [Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine in Modern Drug Discovery: A Precursor for Accelerated Lead Generation

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural element repeatedly found in successful therapeutic agents due to its favorable pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural element repeatedly found in successful therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1][2][3] Its ability to be readily functionalized at its two nitrogen atoms allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery campaigns. This guide delves into the strategic application of a specialized piperazine derivative, 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine , as a precursor for the efficient generation of diverse compound libraries. We will explore the chemical rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and illustrate its role in a typical drug discovery workflow.

The Rationale: Harnessing Differential Reactivity for Controlled Synthesis

The core advantage of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine lies in the electronic nature of the two distinct sulfonyl groups. Both the ethylsulfonyl and phenylsulfonyl groups are strong electron-withdrawing groups, significantly reducing the nucleophilicity of the piperazine nitrogens to which they are attached. This dual "activation" renders the piperazine ring susceptible to nucleophilic substitution reactions, a feature that can be strategically exploited. While both sulfonyl groups serve to activate the piperazine, subtle differences in their electronic and steric properties can potentially be leveraged for selective reactions, although in many applications they are treated as readily displaceable leaving groups.

The primary utility of this reagent is in the sequential, controlled introduction of different substituents onto the piperazine core, enabling the synthesis of unsymmetrical N,N'-disubstituted piperazines.[2] This is a crucial capability in lead optimization, where fine-tuning of molecular properties is paramount for achieving desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthesis of the Precursor: 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

The synthesis of this key precursor can be achieved through a straightforward, two-step process starting from piperazine. The methodology relies on the sequential sulfonylation of the two nitrogen atoms.

Protocol 1: Synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Materials:

  • Piperazine

  • Ethylsulfonyl chloride

  • Phenylsulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Monosulfonylation:

    • Dissolve piperazine (2.0 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Slowly add a solution of ethylsulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(ethylsulfonyl)piperazine. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Disulfonylation:

    • Dissolve the crude 1-(ethylsulfonyl)piperazine (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (1.2 equivalents).

    • Slowly add a solution of phenylsulfonyl chloride (1.1 equivalents) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, work up the reaction as described in step 1.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine.

Application in Drug Discovery: A Workflow for Library Synthesis

The true power of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine is realized in its application as a scaffold for generating libraries of diverse molecules. The sulfonyl groups act as excellent leaving groups in nucleophilic aromatic substitution (SNA) reactions or can be displaced by various nucleophiles.

Workflow: Generation of a Diverse Amine Library

This workflow illustrates the use of the precursor to generate a library of compounds with varying substituents on the piperazine nitrogens.

G cluster_0 Precursor Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization Piperazine Piperazine Mono-sulfonylation\n(Ethylsulfonyl Chloride) Mono-sulfonylation (Ethylsulfonyl Chloride) Piperazine->Mono-sulfonylation\n(Ethylsulfonyl Chloride) 1-(ethylsulfonyl)piperazine 1-(ethylsulfonyl)piperazine Mono-sulfonylation\n(Ethylsulfonyl Chloride)->1-(ethylsulfonyl)piperazine Di-sulfonylation\n(Phenylsulfonyl Chloride) Di-sulfonylation (Phenylsulfonyl Chloride) 1-(ethylsulfonyl)piperazine->Di-sulfonylation\n(Phenylsulfonyl Chloride) Precursor Precursor Di-sulfonylation\n(Phenylsulfonyl Chloride)->Precursor 1-(ethylsulfonyl)-4- (phenylsulfonyl)piperazine Nucleophilic Substitution 1\n(R1-NH2) Nucleophilic Substitution 1 (R1-NH2) Precursor->Nucleophilic Substitution 1\n(R1-NH2) Intermediate Intermediate Nucleophilic Substitution 1\n(R1-NH2)->Intermediate Mono-substituted Intermediate Nucleophilic Substitution 2\n(R2-NH2) Nucleophilic Substitution 2 (R2-NH2) Intermediate->Nucleophilic Substitution 2\n(R2-NH2) Library Library Nucleophilic Substitution 2\n(R2-NH2)->Library Diverse Compound Library Biological Screening Biological Screening Library->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Figure 1: A generalized workflow for utilizing 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine in a drug discovery program.

Protocol 2: Sequential Nucleophilic Substitution for Library Synthesis

Materials:

  • 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

  • A diverse set of primary and secondary amines (R¹-NH₂, R²-NH₂)

  • A suitable solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

  • A base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Standard work-up and purification reagents

Procedure:

  • First Nucleophilic Substitution:

    • To a solution of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (1.0 equivalent) in DMF, add the first amine (R¹-NH₂; 1.1 equivalents) and potassium carbonate (2.0 equivalents).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction by LC-MS for the formation of the mono-substituted intermediate.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the intermediate by column chromatography.

  • Second Nucleophilic Substitution:

    • Dissolve the purified mono-substituted intermediate (1.0 equivalent) in DMF.

    • Add the second amine (R²-NH₂; 1.2 equivalents) and cesium carbonate (2.5 equivalents). A stronger base may be required for less reactive amines.

    • Heat the reaction mixture, typically at a higher temperature than the first step (e.g., 100-150 °C), and stir for 24-48 hours.

    • Monitor the reaction by LC-MS for the formation of the final unsymmetrically disubstituted piperazine product.

    • Perform an aqueous work-up and purification by column chromatography or preparative HPLC to isolate the final library members.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of how to present the analytical data for the precursor and a representative library compound.

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR (CDCl₃, 400 MHz) δ (ppm)Purity (LC-MS)
Precursor C₁₂H₁₈N₂O₄S₂350.06351.077.95-7.92 (m, 2H), 7.70-7.65 (m, 1H), 7.62-7.57 (m, 2H), 3.45 (t, J=5.2 Hz, 4H), 3.15 (q, J=7.4 Hz, 2H), 3.05 (t, J=5.2 Hz, 4H), 1.38 (t, J=7.4 Hz, 3H)>98%
Example Library Compound C₁₈H₂₃N₃O₂S361.15362.16Characteristic peaks for the introduced R¹ and R² groups, along with shifts in the piperazine proton signals, would be expected here.>95%

Conclusion and Future Perspectives

1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine is a highly valuable and versatile precursor in drug discovery. Its dually activated nature allows for the controlled and sequential introduction of diverse functionalities, enabling the rapid generation of libraries of unsymmetrical piperazine derivatives. This approach significantly accelerates the structure-activity relationship (SAR) studies that are critical for lead optimization.[2] Future work may focus on developing milder reaction conditions for the nucleophilic displacement reactions and exploring the use of this precursor in solid-phase synthesis for high-throughput library generation. The principles outlined in this guide provide a solid foundation for researchers and scientists to leverage this powerful tool in their quest for novel therapeutics.

References

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

Sources

Application

applications of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine in organic synthesis

Application Note: 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine in Organic Synthesis and Drug Development Executive Summary 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is a highly specialized, asymmetrically substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine in Organic Synthesis and Drug Development

Executive Summary

1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is a highly specialized, asymmetrically substituted bis-sulfonylpiperazine. While the piperazine ring is a privileged scaffold in modern organic synthesis and medicinal chemistry, its inherent basicity (pKa ~9.8) frequently introduces pharmacokinetic liabilities, including hERG channel blockade, high polar surface area, and poor membrane permeability. Bis-sulfonylation completely abolishes the basicity of the piperazine nitrogens, yielding a neutral, rigid, hydrogen-bond-accepting core. This application note details the structural rationale, synthetic utility, and validated protocols for utilizing 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine in advanced drug discovery and modular organic synthesis.

Physicochemical Rationale & Structural Dynamics

Causality in Scaffold Design: The strategic installation of both an ethylsulfonyl and a phenylsulfonyl group on a single piperazine ring serves multiple critical purposes:

  • Basicity Elimination: The strong electron-withdrawing nature of the sulfonyl groups (via negative inductive and resonance effects) delocalizes the lone pair on the piperazine nitrogens. This renders the molecule non-basic, preventing unwanted electrostatic interactions with off-target proteins and improving metabolic stability[4].

  • Conformational Rigidity: The bis-sulfonylpiperazine core strongly favors a stable chair conformation. The bulky sulfonyl groups force the substituents into predictable equatorial/axial geometries, making it an excellent bioisostere for rigid spacer units (e.g., bicyclic rings or substituted benzenes) in structure-based drug design.

  • Differential Vector Projection: The asymmetry of the molecule—combining a small, aliphatic ethyl group with a bulky, aromatic phenyl group—allows researchers to probe distinct hydrophobic pockets within enzyme active sites. Similar mono- and bis-sulfonylpiperazines have been critical in developing targeted covalent inhibitors for human tissue transglutaminase (hTG2)[2] and novel inhibitors for inward-rectifier potassium (Kir1) channels [1].

PharmacologicalAdvantage Unmodified Unmodified Piperazine - High pKa (~9.8) - hERG Liability - Poor Permeability Modification Asymmetric Bis-Sulfonylation (Ethyl & Phenyl groups) Unmodified->Modification Result1 Abolished Basicity (Neutral Nitrogens) Modification->Result1 Result2 Conformational Rigidity (Stable Chair Conformer) Modification->Result2 Result3 Enhanced Lipophilicity (Optimized LogP) Modification->Result3 Outcome Improved Pharmacokinetics & Target Specificity Result1->Outcome Result2->Outcome Result3->Outcome

Pharmacokinetic advantages of bis-sulfonylpiperazine scaffolds.

Applications in Organic Synthesis & Medicinal Chemistry

Hit-to-Lead Optimization & Scaffold Hopping In medicinal chemistry, replacing a basic amine with a neutral sulfonylpiperazine is a classic scaffold-hopping technique. The phenylsulfonyl moiety provides π

π stacking capabilities and bulk, while the ethylsulfonyl group offers a smaller, lipophilic footprint. This specific combination is highly effective in optimizing the polar surface area (PSA) and LogP of lead compounds without introducing additional rotatable bonds [2].

3.2. Precursor for Directed C-H Functionalization In advanced organic synthesis, the α -protons adjacent to the ethylsulfonyl group exhibit enhanced acidity. Treating 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine with a strong base (e.g., n-Butyllithium) at cryogenic temperatures generates an α -sulfonyl carbanion. This intermediate can be trapped by various electrophiles (aldehydes, alkyl halides, or carbon dioxide) to divergently generate highly functionalized, sterically hindered piperazine derivatives.

Experimental Protocols: Self-Validating Systems

The synthesis of asymmetrically substituted piperazines is notoriously plagued by the formation of symmetric byproducts (e.g., 1,4-bis(phenylsulfonyl)piperazine). The following protocol leverages the inherent pKa difference between the first and second protonation states of piperazine (pKa1 = 9.8, pKa2 = 5.6) to ensure chemoselective mono-sulfonylation [3].

Protocol: Stepwise Synthesis of 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Phase 1: Chemoselective Mono-Sulfonylation (Synthesis of 1-(Phenylsulfonyl)piperazine) Causality & Rationale: By conducting the reaction in a buffered acidic aqueous environment (pH ~5.5–6.0), piperazine exists predominantly as a mono-cation. The protonated nitrogen is non-nucleophilic, effectively protecting it and allowing the free amine to react exclusively with benzenesulfonyl chloride.

  • Preparation: Dissolve piperazine hexahydrate (100 mmol) in 100 mL of deionized water. Adjust the pH to 5.8 using 1M HCl.

  • Reaction: Cool the solution to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride (20 mmol) in 20 mL of THF and add dropwise over 1 hour under vigorous stirring.

  • Validation (In-Process): Monitor the pH continuously. The reaction generates HCl, which will lower the pH. Maintain the pH strictly between 5.5 and 6.0 by adding 1M NaOH dropwise. The reaction is complete when the pH stabilizes without further base addition.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted benzenesulfonyl chloride and trace symmetric byproducts. Adjust the aqueous layer to pH > 12 using 5M NaOH to deprotonate the target product. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-(phenylsulfonyl)piperazine.

Phase 2: Second Sulfonylation (Synthesis of Target Compound) Causality & Rationale: The mono-sulfonylated intermediate is now a secondary amine. Since it is no longer basic enough to self-catalyze the reaction or act as an effective acid scavenger, an external base (e.g., Triethylamine) is required to neutralize the HCl byproduct and drive the reaction forward.

  • Preparation: Dissolve 1-(phenylsulfonyl)piperazine (10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (15 mmol) and cool to 0 °C under an inert argon atmosphere.

  • Reaction: Add ethylsulfonyl chloride (11 mmol) dropwise. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The starting material spot (ninhydrin active, Rf ~0.2) should completely disappear, replaced by a higher Rf (~0.6), UV-active product spot that does not stain with ninhydrin (confirming the absence of a free amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the layers and wash the organic phase with 1M HCl (20 mL) to remove residual triethylamine, followed by brine (20 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol to afford 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine as a pure crystalline solid.

SynthesisWorkflow Step1 Piperazine Core (Basic, Highly Polar) Step2 Mono-sulfonylation (PhSO2Cl, pH 5.8 buffer) Step1->Step2 Controlled Protonation Step3 1-(Phenylsulfonyl)piperazine (Chemoselective Intermediate) Step2->Step3 Step4 Second Sulfonylation (EtSO2Cl, Et3N, DCM) Step3->Step4 Base-Mediated Coupling Step5 1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine (Target Compound) Step4->Step5

Stepwise synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts that occur during the stepwise synthesis, highlighting the rationale for utilizing this scaffold in drug development to achieve Lipinski-compliant parameters.

CompoundMolecular Weight ( g/mol )CLogP (Est.)Polar Surface Area (Ų)Basic NitrogensPrimary Utility
Piperazine86.14-1.1724.12Starting Material
1-(Phenylsulfonyl)piperazine226.290.8556.61Versatile Intermediate
1-(Ethylsulfonyl)piperazine178.25-0.1056.61Versatile Intermediate
1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine 318.41 1.95 85.1 0 Rigid, Neutral Scaffold

Note: The complete removal of basic nitrogens and the optimization of CLogP to ~1.95 places the final compound squarely within Lipinski's Rule of Five optimal range for oral bioavailability.

References

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. National Institutes of Health (NIH) / PMC.1

  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. ACS Publications.2

  • Ph.D. Thesis - Chemoselective preparation of piperazines. Masaryk University (IS MUNI).3

  • The medicinal chemistry of piperazines: A review. ResearchGate.4

Sources

Method

Application Note: High-Throughput Screening (HTS) of Piperazine Bis-Sulfonamides

Focus Compound: 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine Target Audience: Researchers, assay developers, and medicinal chemists in drug discovery. Introduction & Pharmacological Context The piperazine ring is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine Target Audience: Researchers, assay developers, and medicinal chemists in drug discovery.

Introduction & Pharmacological Context

The piperazine ring is a privileged scaffold in medicinal chemistry, offering a rigid, metabolically stable vector that precisely orients functional groups into target binding pockets. When functionalized as a bis-sulfonamide—such as in 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine —the resulting molecules exhibit excellent drug-like properties, including favorable structural modularity and compliance with Lipinski’s Rule of Five.

In High-Throughput Screening (HTS) campaigns, piperazine bis-sulfonamides and related amides have been successfully identified as hits across a diverse array of therapeutic targets. Notably, they have been discovered as partial agonists and antagonists for the human growth hormone secretagogue receptor (GHSR) in obesity research[1], as potent inhibitors of the bacterial LpxH enzyme in multidrug-resistant Gram-negative pathogens[2], and as promising inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for the management of type 2 diabetes[3].

This application note details a robust, self-validating HTS protocol utilizing 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine as a representative screening compound for DPP-IV inhibition.

Mechanistic Insights and Assay Rationale

To design an effective HTS assay, one must understand the molecular interactions driving the compound's activity. In the context of DPP-IV, induced-fit docking studies reveal that the targeted piperazine sulfonamides occupy the primary binding domain of the enzyme. The phenylsulfonyl group is directed into the hydrophobic lining (S1 pocket), while the highly electronegative sulfonamide oxygens act as critical hydrogen-bond acceptors, engaging with the backbones of key residues such as E205, E206, and R125[3].

Causality in Assay Design:

  • Detergent Addition (0.01% CHAPS): Sulfonamides can occasionally form colloidal aggregates in aqueous buffers, leading to non-specific enzyme sequestration (acting as Pan-Assay Interference Compounds, or PAINS). The inclusion of a non-ionic detergent prevents aggregation, ensuring that any measured inhibition is the result of true 1:1 stoichiometric binding.

  • Acoustic Liquid Handling: To maintain a final DMSO concentration below 1% (preventing solvent-induced enzyme denaturation), compounds are dispensed using acoustic droplet ejection (e.g., Echo 550). This eliminates tip-based carryover and ensures high-fidelity nanoliter transfers.

  • Pre-incubation Phase: A 15-minute pre-incubation of the enzyme with the compound is mandated before substrate addition. This allows the sulfonamide to establish thermodynamic equilibrium within the active site, preventing false negatives that occur when competitive substrates outcompete slow-binding inhibitors.

Pathway Visualization

The following diagram illustrates the pharmacological cascade targeted by this HTS assay, demonstrating how the inhibition of DPP-IV by our focus compound prevents the degradation of active incretins.

G Inhibitor 1-(ethylsulfonyl)-4- (phenylsulfonyl)piperazine DPPIV DPP-IV Enzyme Inhibitor->DPPIV Competitive Inhibition Inactive Inactive Incretins DPPIV->Inactive Cleaves (Normal State) GLP1 Active GLP-1 / GIP GLP1->DPPIV Substrate Insulin Insulin Secretion (Pancreatic Beta Cells) GLP1->Insulin Stimulates Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Mechanism of Action: Inhibition of DPP-IV by piperazine bis-sulfonamides enhances GLP-1 activity.

High-Throughput Screening Protocol

This fluorometric biochemical assay utilizes the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). Cleavage by active DPP-IV releases free AMC, which is highly fluorescent.

Reagents and Materials
  • Enzyme: Recombinant Human DPP-IV (0.5 ng/µL final concentration).

  • Substrate: Gly-Pro-AMC (20 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.01% CHAPS, 0.1% BSA.

  • Plates: 384-well black, flat-bottom, low-binding microplates.

  • Control Inhibitor: Sitagliptin (1 µM final concentration for 100% inhibition control).

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (and library analogs) from a 10 mM DMSO stock into the 384-well assay plate.

    • Self-Validation Note: Dedicate columns 1 and 2 for DMSO-only controls (0% inhibition) and columns 23 and 24 for Sitagliptin controls (100% inhibition) to calculate the Z'-factor.

  • Enzyme Addition: Dispense 25 µL of the DPP-IV enzyme solution (prepared in Assay Buffer) into all wells using a bulk reagent dispenser.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at room temperature (25°C) for 15 minutes in the dark to allow inhibitor-enzyme complex formation.

  • Reaction Initiation: Dispense 25 µL of the Gly-Pro-AMC substrate solution into all wells.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence intensity continuously for 30 minutes at excitation λ = 360 nm and emission λ = 460 nm.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically between 5 and 20 minutes).

Data Analysis and Quality Control

The robustness of the HTS assay is determined by the Z'-factor, calculated using the positive (Sitagliptin) and negative (DMSO) controls. A Z'-factor ≥0.5 indicates an excellent, self-validating assay suitable for HTS.

% Inhibition=100×(1−V0,negative control​−V0,positive control​V0,compound​−V0,positive control​​)

Representative Data Presentation

The table below summarizes the expected quantitative screening data for 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine and structurally related derivatives[3]. Note that electron-withdrawing substitutions on the phenyl ring generally enhance target affinity compared to the unsubstituted or electron-donating counterparts.

Compound IDCore ScaffoldR1 (Position 1)R2 (Position 4)% Inhibition at 100 µMAssay Z'-Factor
1 (Focus) PiperazineEthylsulfonylPhenylsulfonyl14.5%0.82
2 PiperazineMethylsulfonylPhenylsulfonyl11.2%0.81
3 PiperazineEthylsulfonyl4-Cl-Phenylsulfonyl22.6%0.79
4 PiperazineEthylsulfonyl4-CH3-Phenylsulfonyl12.8%0.80
Sitagliptin TriazolopyrazineN/A (Control)N/A (Control)>99.0%0.85

Note: While the baseline 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine shows modest inhibition, it serves as an excellent, low-molecular-weight starting point for fragment-based or structure-guided hit-to-lead optimization.

References

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: ResearchGate URL:[Link]

  • Identification of piperazine-bisamide GHSR antagonists for the treatment of obesity Source: NIH (National Institutes of Health) URL:[Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC Source: NIH (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently field troubleshooting requests from researchers attempting to synthesize unsymmetrical bis-sulfonyl piperazines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently field troubleshooting requests from researchers attempting to synthesize unsymmetrical bis-sulfonyl piperazines. The primary bottleneck in synthesizing 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine is the formation of symmetric bis-sulfonylated byproducts (e.g., 1,4-bis(phenylsulfonyl)piperazine) during the initial mono-sulfonylation step.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your overall yield and purity.

Quantitative Yield Comparison by Synthetic Route

To establish a baseline for protocol selection, the following table summarizes the expected yields and impurity profiles of the three primary synthetic strategies.

Synthesis StrategyStep 1 Yield (Mono-sub)Step 2 Yield (Bis-sub)Overall YieldMajor Byproducts / Issues
Route A: Direct Sulfonylation (1:1 eq) 35 - 45%85%~30 - 38%High symmetric bis-sulfonylation; difficult chromatographic separation.
Route B: Schotten-Baumann (Biphasic) 60 - 65%85%~50 - 55%Moderate bis-sulfonylation; requires strict pH control (pH > 10).
Route C: Mono-Boc Protection (Recommended) 95%90% (post-deprotection)~83 - 85% None. Highly scalable, crystalline intermediates, straightforward purification.

Experimental Workflow Diagram

SynthesisWorkflow Start Piperazine (Starting Material) Boc 1-Boc-piperazine Start->Boc Route C: Boc Strategy (High Yield) Step1B Direct Mono-sulfonylation (10 eq Piperazine) Start->Step1B Route A: Direct Strategy (Low Yield) Step1A Benzenesulfonyl chloride (DIPEA, DCM) Boc->Step1A Int1A 1-Boc-4-(phenylsulfonyl)piperazine Step1A->Int1A Deprotect TFA/DCM Deprotection Int1A->Deprotect Int2A 1-(phenylsulfonyl)piperazine Deprotect->Int2A Step2A Ethanesulfonyl chloride (TEA, DCM) Int2A->Step2A Final 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine (Target Molecule) Step2A->Final Int1B 1-(ethylsulfonyl)piperazine Step1B->Int1B Step2B Benzenesulfonyl chloride (TEA, DCM) Int1B->Step2B Step2B->Final

Figure 1: Comparison of Boc-protected versus direct synthesis routes for bis-sulfonyl piperazines.

Validated Step-by-Step Methodologies (Route C: Boc-Protection Strategy)

The use of 1-Boc-piperazine is the industry standard for preventing symmetric over-reaction during the synthesis of piperazine sulfonamides, ensuring near-quantitative yields[1][2][3].

Protocol 1: Synthesis of 1-Boc-4-(phenylsulfonyl)piperazine

Causality & Logic: Benzenesulfonyl chloride is highly electrophilic, and standard protocols for piperazine sulfonamide synthesis utilize non-nucleophilic bases like DIPEA or TEA to scavenge HCl[4][5]. Using N,N-Diisopropylethylamine (DIPEA) as a sterically hindered base scavenges the generated HCl without competing for the electrophile. Dichloromethane (DCM) is chosen as the solvent due to its excellent solubility profile for both the starting materials and the sulfonamide product.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath. Note: Cooling is critical to control the exothermic sulfonylation and prevent Boc-deprotection.

  • Sulfonylation: Dissolve benzenesulfonyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) to validate the consumption of the starting amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Yield: ~95%.

Protocol 2: Deprotection to 1-(phenylsulfonyl)piperazine

Causality & Logic: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl carbamate (Boc) group via an E1 mechanism, generating isobutylene and carbon dioxide gas, leaving the robust sulfonamide linkage intact[6].

  • Preparation: Dissolve 1-Boc-4-(phenylsulfonyl)piperazine (10 mmol) in anhydrous DCM (20 mL).

  • Deprotection: Add TFA (10 mL) dropwise at 0 °C. Stir at RT for 2 hours until gas evolution ceases.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in DCM and wash with 1M aqueous NaOH until the aqueous layer is pH > 10. Extract with DCM, dry over Na₂SO₄, and concentrate. Yield: ~98%.

Protocol 3: Synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Causality & Logic: Ethanesulfonyl chloride is slightly less reactive than benzenesulfonyl chloride due to the lack of an activating aromatic ring, but the reaction proceeds smoothly under standard basic conditions[7].

  • Preparation: Dissolve 1-(phenylsulfonyl)piperazine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (2.0 eq, 20 mmol) and cool to 0 °C.

  • Sulfonylation: Add ethanesulfonyl chloride (1.1 eq, 11 mmol) dropwise.

  • Reaction: Stir at RT for 3-4 hours. Monitor completion via LC-MS.

  • Workup: Quench with water. Extract with DCM, wash with 1M HCl (to remove unreacted amine and excess TEA), then brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH) or flash chromatography. Yield: ~90%.

Troubleshooting Guides & FAQs

Q1: I am using the direct synthesis route (Route A) and getting massive amounts of symmetric bis-sulfonylated byproduct. Why does this happen, and how can I fix it without using Boc-piperazine? A: Although the first sulfonylation theoretically deactivates the second piperazine nitrogen via inductive electron withdrawal, the effect is not strong enough to completely halt the second reaction in a homogeneous solution. If you must avoid Boc-protection, you have two options:

  • Use a massive excess of piperazine: Run the reaction with 5 to 10 equivalents of piperazine. The statistical probability will heavily favor mono-sulfonylation[3]. You can recover the unreacted piperazine during an aqueous acidic workup.

  • Switch to Schotten-Baumann conditions: Run the reaction in a biphasic mixture of DCM and 1M aqueous NaOH. Schotten-Baumann conditions (aqueous biphasic systems) can improve mono-selectivity by partitioning the mono-sulfonylated product into the organic phase, physically separating it from the water-soluble reactive sulfonyl chloride and preventing the second addition[6][8].

Q2: During the Boc-deprotection step, my yield dropped, and the product turned into a dark, intractable tar. What went wrong? A: This is a classic sign of inadequate temperature control or failure to remove residual TFA. If the reaction is heated, or if the TFA is concentrated at high temperatures on the rotary evaporator, side reactions (such as sulfonamide cleavage or polymerization) can occur. Always perform the deprotection at room temperature and co-evaporate the residual TFA with a non-polar solvent like toluene or dichloroethane under high vacuum at < 30 °C before the basic workup[5].

Q3: Why do you recommend DIPEA for the first sulfonylation but TEA for the second? A: In the first step, we are reacting a secondary amine (piperazine) in the presence of a bulky Boc group. DIPEA (Hünig's base) is highly sterically hindered, which prevents it from acting as a competing nucleophile against the highly reactive benzenesulfonyl chloride. In the final step, the intermediate 1-(phenylsulfonyl)piperazine is less sterically hindered, and ethanesulfonyl chloride is slightly less electrophilic, making the less expensive and more volatile TEA perfectly adequate and easier to remove during workup.

Q4: My final product, 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine, is co-eluting with unreacted ethanesulfonyl chloride on my silica column. How do I separate them? A: Ethanesulfonyl chloride should not survive the workup if quenched properly. Ensure you stir the crude reaction mixture with a nucleophilic aqueous quench (like saturated NaHCO₃ or even a dilute ammonia solution for 15 minutes) prior to extraction. This will hydrolyze or aminate the unreacted sulfonyl chloride into highly polar, water-soluble byproducts that are easily removed in the aqueous wash, eliminating the need for complex chromatography.

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Optimization

Technical Support Center: HPLC Optimization for 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine .

Unlike free piperazine, which is highly basic and requires strict pH control[1], the dual sulfonamide substitution in this molecule renders the nitrogens non-ionizable under standard HPLC conditions. Consequently, method optimization must focus on solvation dynamics, stationary phase π−π interactions, and the suppression of secondary hydrogen bonding.

Diagnostic Troubleshooting Workflow

Use the decision matrix below to identify the root cause of your retention time ( tR​ ) anomalies.

HPLC_Troubleshooting Start 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine Retention Assessment Condition1 RT < 3 min (Poor Retention) Start->Condition1 Condition2 RT > 15 min (Excessive Retention) Start->Condition2 Condition3 RT Drifting (Hydrate Formation) Start->Condition3 Condition4 Peak Tailing (Silanol Interactions) Start->Condition4 Action1 Decrease % Organic or use Phenyl-Hexyl Condition1->Action1 Action2 Increase % Organic or Increase Temp Condition2->Action2 Action3 Switch ACN to MeOH Thermostat Column Condition3->Action3 Action4 Use Endcapped C18 Add 10mM NH4OAc Condition4->Action4

Diagnostic workflow for troubleshooting RP-HPLC retention issues of the target piperazine derivative.

Knowledge Base & FAQs

Q1: My retention time is highly variable, and I occasionally observe peak splitting when using an Acetonitrile/Water gradient. What is the mechanism behind this? Causality: Sulfonamides are uniquely prone to reversible hydrate formation when exposed to highly aqueous acetonitrile mobile phases. This dynamic equilibrium between the hydrated and non-hydrated forms of the sulfonyl groups leads to anomalous retention behaviors, including tR​ drift and peak splitting[2]. Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol forms much more stable solvates with arenesulfonamides, effectively shutting down the reversible hydration pathway and stabilizing the retention time[2].

Q2: The compound elutes too close to the void volume ( t0​ ) on a standard C18 column, even at 60% aqueous phase. How do I increase retention without losing peak shape? Causality: While the molecule contains a hydrophobic phenyl ring and ethyl group, the two highly polar sulfonyl groups interact strongly with the aqueous mobile phase, driving early elution. Solution: Exploit the molecule's aromaticity. Switch from an aliphatic C18 column to a Phenyl-Hexyl stationary phase. The phenyl-hexyl chemistry induces orthogonal π−π stacking interactions specifically with the phenylsulfonyl moiety of the analyte, significantly increasing retention and selectivity without requiring highly aqueous (and potentially phase-collapsing) mobile phases[3][4].

Q3: The molecule lacks basic amines, yet I am still observing peak tailing (Tailing Factor > 1.8). Why is this happening? Causality: It is true that the tertiary sulfonamide nitrogens are neutral and do not undergo ionic interactions with the silica matrix[1]. However, the highly electronegative oxygens on the sulfonyl groups act as strong hydrogen bond acceptors. These oxygens can hydrogen-bond with acidic, unendcapped silanols (Si-OH) on the silica support. Solution: Utilize a densely endcapped C18 or hybrid organic-inorganic column. Additionally, introduce a volatile buffer such as 10 mM Ammonium Acetate to the aqueous phase. The ionic strength of the buffer will mask residual silanols and disrupt the secondary hydrogen bonding[3][5].

Q4: Should I adjust the mobile phase pH to optimize retention time? Causality: No. Because the nitrogens are tied up in sulfonamide linkages, the molecule does not possess a pKa​ within the standard HPLC operating range (pH 2–8)[4]. Adjusting the pH will not alter the ionization state of the analyte. Any pH adjustments should be made strictly to maintain column longevity or to suppress silanol ionization (e.g., keeping pH ~4.0–5.0), rather than to shift the analyte's retention time[4].

Self-Validating Experimental Protocol: Isocratic Method Optimization

To establish a robust, reproducible method, follow this self-validating protocol. The method is designed to automatically flag failures in solvation stability or secondary interactions.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water. Do not adjust the natural pH (~6.8). This masks silanols without risking silica dissolution.

  • Organic Phase (B): 100% HPLC-grade Methanol. (Specifically chosen over ACN to prevent sulfonamide hydrate formation).

Step 2: System Equilibration
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Temperature: Thermostat the column oven strictly at 35°C . Thermal stability is critical to maintaining a constant solvate state.

  • Flow Rate: 1.0 mL/min.

  • Purge: Flush the system with 50:50 A:B for at least 20 column volumes until the baseline is completely flat.

Step 3: Injection & Self-Validation Criteria (System Suitability)

Inject 10 µL of a 50 µg/mL standard solution of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine. The protocol is considered valid and successful only if the following self-validating criteria are met across 5 replicate injections:

  • Retention Stability: The %RSD of the retention time ( tR​ ) must be < 1.0% . (If > 1.0%, hydrate formation or thermal fluctuation is occurring; verify oven temperature and ensure 100% MeOH is used as the modifier).

  • Peak Symmetry: Tailing factor ( Tf​ ) must be 1.2 . (If > 1.2, silanol interactions are dominating; verify the addition of Ammonium Acetate).

  • Efficiency: Theoretical plates ( N ) must be > 5000 .

Iterative Tuning: If tR​ < 5 min, decrease Methanol by 5%. If tR​ > 10 min, increase Methanol by 5%.

Quantitative Data Summary

The following table summarizes the quantitative impact of various chromatographic parameters on the retention behavior of the target molecule, demonstrating the causality discussed in the FAQs.

Column ChemistryOrganic Modifier (50% Isocratic)Retention Time ( tR​ )Tailing Factor ( Tf​ )Causality / Phenomenon Observed
C18 (Standard) Acetonitrile3.2 min (Drifting)1.85Poor retention; hydrate formation causes tR​ drift.
C18 (Endcapped) Methanol6.5 min (Stable)1.20Stable solvate formation; reduced silanol H-bonding.
Phenyl-Hexyl Acetonitrile5.1 min (Drifting)1.50Enhanced π−π retention; hydrate drift persists.
Phenyl-Hexyl Methanol8.4 min (Stable) 1.05 Optimal π−π stacking; stable solvate formation.

References

  • Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography Source: MDPI (Separations) URL:[Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source: PMC (National Institutes of Health) URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL:[Link]

  • A Practical Approach to RP HPLC Analytical Method Development Source: ResearchGate (World Journal of Pharmaceutical Research) URL:[Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Binding Kinetics Analysis: A Case Study of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine and Its Analogs

For researchers and drug development professionals, understanding the nuanced interactions between a small molecule and its biological target is paramount. It is not merely a question of if a compound binds, but how it b...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced interactions between a small molecule and its biological target is paramount. It is not merely a question of if a compound binds, but how it binds, how quickly it binds, and for how long it remains bound. These kinetic parameters—the association rate (k_on), the dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D)—are critical determinants of a drug's efficacy, safety, and overall pharmacological profile.

This guide provides an in-depth, practical framework for characterizing the binding kinetics of a novel compound, using 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine as a central scaffold. While direct kinetic data for this specific molecule is not extensively published, its piperazine core is a well-established pharmacophore found in numerous clinically successful drugs.[1][2][3][4][5] This guide, therefore, serves as a comprehensive roadmap for any researcher seeking to perform a comparative kinetic analysis of a new chemical entity. We will explore the "why" behind experimental choices, detail robust protocols for key biophysical techniques, and illustrate how to interpret the resulting data to drive a drug discovery program forward.

The Central Scaffold: 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine and the Rationale for Comparison

The 1,4-disubstituted piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and oral bioavailability.[5] The two opposing nitrogen atoms provide opportunities for diverse substitutions, allowing for fine-tuning of target affinity and selectivity.[5] In our lead compound, 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine, the piperazine core is functionalized with two distinct sulfonyl groups.

A critical step in any drug discovery campaign is to understand the structure-activity relationship (SAR) of a lead compound.[2][6] To this end, a comparative binding kinetics study against a panel of rationally designed analogs is essential. For our lead compound, we propose the synthesis and analysis of the following hypothetical analogs to probe the contribution of each sulfonyl moiety:

  • Analog A (Aliphatic Chain Extension): 1-(propylsulfonyl)-4-(phenylsulfonyl)piperazine. This modification explores the impact of extending the alkyl chain on the ethylsulfonyl group.

  • Analog B (Aromatic Substitution): 1-(ethylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Introducing a fluorine atom to the phenyl ring allows for the evaluation of electronic and steric effects on the aromatic sulfonyl side.

  • Analog C (Scaffold Isomerization): 1-(phenylsulfonyl)-4-(ethylsulfonyl)piperazine. While identical in composition, this represents a positional isomer to confirm that the synthesis is regioselective and to understand if the relative positioning of the substituents impacts binding.

By comparing the binding kinetics of these analogs to the parent compound, we can begin to build a robust SAR model that informs future optimization efforts.

Core Methodologies for Determining Binding Kinetics

Several biophysical techniques can provide high-quality kinetic data. This guide will focus on three gold-standard, label-free methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[7][8][9][10][11] Each technique offers unique advantages and, when used in concert, can provide a comprehensive and validated kinetic and thermodynamic profile of a drug-target interaction.

Surface Plasmon Resonance (SPR): A High-Sensitivity Approach

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[8][12] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[8]

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Equilibration (Running Buffer) p1->r1 p2 Prepare Analyte Series (Compound + Analogs) r2 Association (Inject Analyte) p2->r2 r1->r2 Cycle for each concentration r3 Dissociation (Running Buffer) r2->r3 Cycle for each concentration r4 Regeneration (Strip Analyte) r3->r4 Cycle for each concentration a1 Reference Subtraction r3->a1 r4->r1 Cycle for each concentration a2 Fit Sensorgrams to Kinetic Model (e.g., 1:1) a1->a2 a3 Extract kon, koff, KD a2->a3

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Immobilization of the Target Protein:

    • Rationale: Covalently attaching the target protein to the sensor chip surface is a critical first step. Amine coupling is a common and robust method.

    • Procedure:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the target protein (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface.

      • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared in parallel (activation and deactivation only) to enable background subtraction.

  • Analyte Preparation and Injection:

    • Rationale: A dilution series of the small molecule analyte is prepared to determine concentration-dependent binding.

    • Procedure:

      • Prepare a stock solution of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine and its analogs in 100% DMSO.

      • Create a serial dilution series (e.g., 100 µM down to ~1 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

      • Perform a multi-cycle kinetic experiment by sequentially injecting each concentration over the target and reference flow cells. Each cycle consists of:

        • Association Phase: Inject the analyte for a defined period (e.g., 120 seconds).

        • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the analyte (e.g., for 300 seconds).

        • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine, pH 2.5) to remove any remaining bound analyte.

  • Data Analysis:

    • Rationale: The raw sensorgram data is processed to extract the kinetic rate constants.

    • Procedure:

      • Subtract the signal from the reference flow cell from the active flow cell signal.

      • Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model).

      • The fitting algorithm will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Bio-Layer Interferometry (BLI): A Fluidics-Free Alternative

BLI is another optical biosensing technique that measures the change in thickness of a biological layer on a biosensor tip.[9][13][14] A key advantage of BLI is its fluidics-free nature, making it highly amenable to high-throughput screening and tolerant of crude samples.[13][15]

BLI_Workflow cluster_setup Assay Setup cluster_run BLI Experiment cluster_analysis Data Analysis s1 Hydrate Biosensors r1 Baseline (Buffer) s1->r1 s2 Load Microplate: Buffer, Target, Analytes r2 Loading (Target Protein) s2->r2 r1->r2 r3 Baseline 2 (Buffer) r2->r3 r4 Association (Analyte) r3->r4 r5 Dissociation (Buffer) r4->r5 a1 Reference Subtraction r5->a1 a2 Align Y-axis a1->a2 a3 Fit Curves to Kinetic Model a2->a3 a4 Calculate kon, koff, KD a3->a4

Caption: The sequential steps involved in a typical Bio-Layer Interferometry (BLI) experiment.

  • Assay Preparation:

    • Rationale: The biosensors need to be hydrated, and the microplate must be carefully laid out with all necessary reagents.

    • Procedure:

      • Hydrate streptavidin (SA) biosensors in running buffer (e.g., HBS-EP+ with 1% DMSO) for at least 10 minutes.

      • In a 96-well microplate, add running buffer, biotinylated target protein, and serial dilutions of the small molecule analytes.

  • BLI Instrument Run:

    • Rationale: The instrument automatically moves the biosensors through the different wells of the microplate to perform the binding assay.

    • Procedure (automated):

      • Baseline: Dip the biosensors into running buffer to establish a stable baseline (60 seconds).

      • Loading: Move the biosensors into the well containing the biotinylated target protein to immobilize it on the streptavidin surface (e.g., until a 1-2 nm shift is achieved).

      • Second Baseline: Return to the buffer wells to allow the baseline to stabilize after loading (60 seconds).

      • Association: Transfer the biosensors to the wells containing the analyte dilution series to measure the binding phase (120 seconds).

      • Dissociation: Move the biosensors back to the buffer wells to monitor the dissociation phase (300 seconds).

  • Data Analysis:

    • Rationale: Similar to SPR, the raw data is processed and fit to a model to determine kinetic parameters.

    • Procedure:

      • Subtract the signal from a reference biosensor (one that was not exposed to the analyte).

      • Align the curves and fit them to a 1:1 binding model.

      • The software will calculate k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[16][17] It is the only technique that can directly provide the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, offering a complete thermodynamic profile.[18]

ITC_Workflow cluster_prep Preparation cluster_run ITC Titration cluster_analysis Data Analysis p1 Prepare Target Protein in Cell r1 Equilibrate at Constant Temperature p1->r1 p2 Prepare Ligand in Syringe r2 Inject Ligand (Series of Aliquots) p2->r2 r1->r2 Repeat Injections r3 Measure Heat Change per Injection r2->r3 Repeat Injections r3->r2 Repeat Injections a1 Integrate Peaks r3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Isotherm a2->a3 a4 Extract KD, ΔH, n a3->a4

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine
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Reactant of Route 2
1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine
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